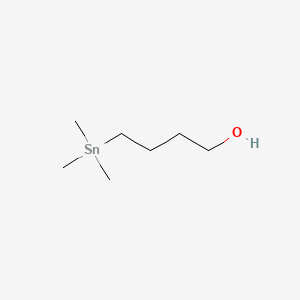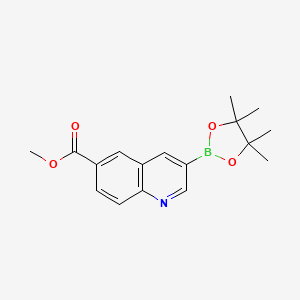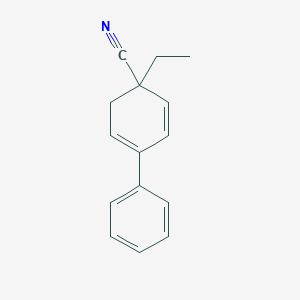
4-Cyano-4-Ethylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-4-Ethylbiphenyl is an organic compound with the chemical formula C15H13N. It is a white crystalline powder that is insoluble in water but soluble in methanol. This compound is primarily used as an intermediate in the production of liquid crystals .
Preparation Methods
4-Cyano-4-Ethylbiphenyl can be synthesized through various methods. One common synthetic route involves the Suzuki coupling reaction between 4-Bromobenzonitrile and 4-Ethylphenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, potassium carbonate, and a mixture of water and N,N-dimethylformamide (DMF) at 80°C for approximately 2.3 hours . The product is then purified through preparative thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate mixture as the eluent .
Chemical Reactions Analysis
4-Cyano-4-Ethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions .
Scientific Research Applications
4-Cyano-4-Ethylbiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies.
Biology: This compound can be used in the study of molecular interactions and binding affinities due to its unique structure.
Medicine: Research into its potential pharmacological properties is ongoing, although specific medical applications are not yet well-established.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-4-Ethylbiphenyl is primarily related to its role as an intermediate in chemical synthesis. It interacts with various molecular targets through its nitrile and ethyl groups, facilitating the formation of complex molecular structures. The pathways involved include catalytic cycles in palladium-catalyzed coupling reactions and other organic transformations .
Comparison with Similar Compounds
4-Cyano-4-Ethylbiphenyl can be compared with other biphenyl derivatives such as:
4-Cyano-4’-methylbiphenyl: Similar in structure but with a methyl group instead of an ethyl group.
4-Cyano-4’-pentylbiphenyl: Contains a longer alkyl chain, which affects its physical properties and applications.
4-Cyano-4’-heptylbiphenyl: Another derivative with an even longer alkyl chain, used in different liquid crystal applications.
The uniqueness of this compound lies in its balance between molecular size and reactivity, making it particularly useful in the synthesis of liquid crystals .
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-ethyl-4-phenylcyclohexa-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C15H15N/c1-2-15(12-16)10-8-14(9-11-15)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
InChI Key |
GAQIPJYDPJVUKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC=C(C=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


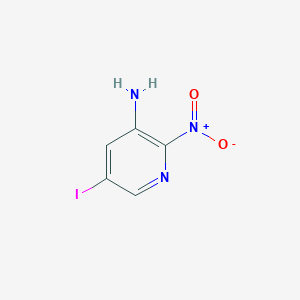

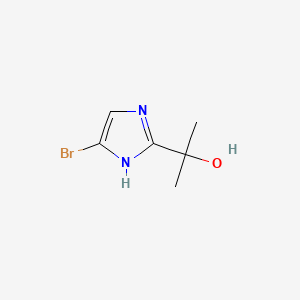
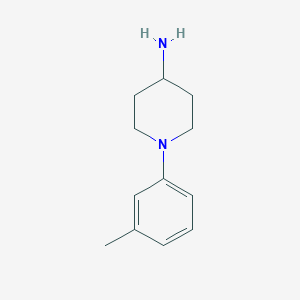
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)

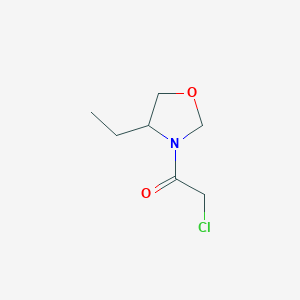

![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
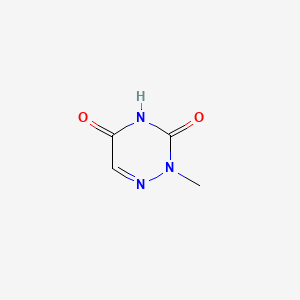
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)
